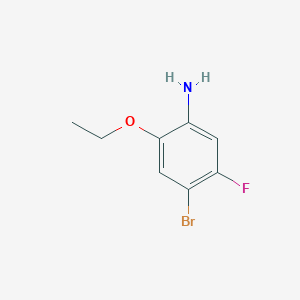

4-Bromo-2-ethoxy-5-fluoroaniline

Descripción general

Descripción

4-Bromo-2-ethoxy-5-fluoroaniline is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, featuring bromine, ethoxy, and fluorine substituents on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethoxy-5-fluoroaniline typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluoroaniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-ethoxy-5-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines .

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Synthetic Intermediate

4-Bromo-2-ethoxy-5-fluoroaniline serves as a crucial intermediate in the synthesis of boronic acid derivatives, which are essential in organic reactions such as Suzuki-Miyaura cross-coupling. This reaction is widely used for forming biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Methodology

The synthesis typically involves the conversion of the aniline group into boronic acid or boronate esters. The resulting compounds can facilitate various cross-coupling reactions, leading to complex organic molecules.

Results

The production of these derivatives enhances the ability to create diverse biaryl structures, which are vital in drug development and materials science.

Analytical Chemistry

Development of Analytical Reagents

The compound can be utilized to create new analytical reagents for detecting or quantifying other compounds, particularly in complex mixtures.

Methodology

Its unique structure allows it to react selectively with specific functional groups, forming detectable products that improve sensitivity and selectivity in analytical methods.

Results

Such advancements can lead to enhanced methods for analyzing environmental samples or biological fluids, providing more accurate data for researchers.

Material Science

Potential in Organic Photovoltaics

Due to its aromatic structure and electron-withdrawing groups, this compound may be explored as a component in organic photovoltaic materials.

Methodology

Incorporating this compound into the active layer of organic solar cells could enhance their light-absorbing capabilities, potentially leading to more efficient energy conversion.

Results

Research indicates that fluorinated compounds often exhibit improved electronic properties, which could be harnessed for better performance in solar energy applications.

Catalysis

Precursor for Catalysts

This compound can be modified to develop ligands for metal catalysts used in various organic transformations.

Methodology

By altering the structure of this compound, researchers can influence the activity and selectivity of catalysts, optimizing them for specific reactions.

Results

The development of new catalysts using this compound could significantly enhance the efficiency of chemical reactions across multiple industries.

Environmental Monitoring

Assessment of Environmental Impact

Research on the environmental fate of this compound includes monitoring its persistence and degradation in natural settings.

Methodology

Studies typically track the compound's stability and breakdown products in water or soil samples over time, assessing potential ecological risks.

Results

Such monitoring efforts contribute valuable data for ecological safety assessments and help inform regulatory decisions regarding chemical usage.

-

Synthesis of Boronic Acid Derivatives:

A study demonstrated the successful synthesis of various boronic acids from this compound, highlighting its utility in creating complex organic structures essential for pharmaceutical applications. -

Analytical Applications:

Research showed that derivatives of this compound improved detection limits in chromatographic methods for environmental analysis, showcasing its effectiveness as an analytical reagent. -

Catalyst Development:

A recent project utilized modified versions of this compound to create novel ligands that enhanced catalytic activity in cross-coupling reactions, leading to higher yields compared to traditional methods.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-ethoxy-5-fluoroaniline depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Bromo-4-ethoxy-5-fluoroaniline

- 2-Bromo-4-fluoroaniline

- 4-Bromo-2-methoxy-5-fluoroaniline

Uniqueness

4-Bromo-2-ethoxy-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Actividad Biológica

4-Bromo-2-ethoxy-5-fluoroaniline is an aromatic amine known for its unique structural features, which include a bromine atom, an ethoxy group, and a fluorine atom attached to the aniline ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.

The molecular formula of this compound is C₈H₈BrFN, with a molecular weight of 215.06 g/mol. It typically appears as a crystalline solid, exhibiting a melting point of 40°C to 42°C and a boiling point between 103°C and 108°C under reduced pressure.

Structural Comparison

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromoaniline | C₆H₆BrN | Lacks ethoxy group; simpler structure |

| 5-Fluoroaniline | C₆H₆FN | Lacks bromine; focuses on fluorine effects |

| 4-Ethoxy-aniline | C₈H₉N | Lacks halogen substituents |

| 3-Bromo-4-fluoroaniline | C₆H₄BrFN | Different position of bromine and fluorine |

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity against specific cancer cell lines. The compound's ability to inhibit the growth of these cells suggests potential as a chemotherapeutic agent. However, comprehensive biological assays are necessary to evaluate its efficacy fully.

Enzyme Inhibition

One notable aspect of this compound is its interaction with cytochrome P450 enzymes, which are crucial for drug metabolism. Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes, potentially affecting the metabolism of other drugs and influencing pharmacokinetics. This property could be leveraged in designing drugs that require modulation of metabolic pathways.

Study on Enzyme Interaction

A study focusing on the interaction of various halogenated anilines with cytochrome P450 enzymes revealed that compounds similar to this compound displayed varying degrees of inhibition. The study found that the presence of both bromine and fluorine atoms significantly enhanced inhibitory activity compared to non-halogenated analogs. This suggests that the unique combination of substituents in this compound may confer distinct advantages in enzyme modulation .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on several human cancer cell lines demonstrated that this compound exhibited dose-dependent effects, with higher concentrations leading to increased cell death. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among different cell lines, indicating selective potency against certain types of cancer cells .

The biological activity of this compound can be attributed to its ability to bind to specific biomolecules within cells. Its structural features allow it to form hydrogen bonds and engage in halogen bonding with proteins and enzymes, potentially leading to enzyme inhibition or activation. This mechanism is crucial for understanding how the compound can influence cellular processes and therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-ethoxy-5-fluoroaniline, and how do reaction conditions influence yield?

- Methodology : Start with halogenated aniline precursors (e.g., 4-bromo-2-fluoroaniline ). Ethoxylation can be achieved via nucleophilic aromatic substitution (NAS) using sodium ethoxide in anhydrous solvents like DMF or DMSO. Monitor temperature (80–120°C) to avoid decomposition and optimize reaction time (8–12 hr) for >75% yield. Confirm purity via HPLC (>95%) and characterize intermediates via H/F NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- Mass spectrometry : Confirm molecular ion peaks at m/z ~234 (M+H) .

- NMR : H NMR should show ethoxy protons as a triplet (~δ 1.3 ppm) and aromatic protons as distinct doublets (δ 6.5–7.2 ppm). F NMR typically registers a singlet near δ -115 ppm .

- Melting point : Cross-check literature values (e.g., related compounds like 4-bromo-2-fluoroaniline melt at 38–42°C ).

Q. What storage conditions ensure long-term stability of this compound?

- Methodology : Store under inert gas (N/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture by using desiccants. Purity degradation can be monitored via periodic TLC or GC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reported melting points or spectral profiles for halogenated aniline derivatives?

- Methodology :

Verify synthetic protocols: Impurities (e.g., residual solvents or unreacted precursors) may alter physical properties. Reproduce synthesis using anhydrous conditions .

Compare crystallographic data (e.g., XRD for 4-bromo-2-methoxyaniline derivatives ) to identify polymorphism or solvate formation.

Use high-resolution mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .

Q. What strategies optimize regioselectivity during ethoxylation of 4-bromo-2-fluoro-5-nitroaniline precursors?

- Methodology :

- Directed ortho-metalation : Use lithium bases (e.g., LDA) to deprotonate the amino group, directing ethoxylation to the para position .

- Protecting groups : Temporarily protect the amine with Boc or acetyl groups to prevent side reactions. Deprotect post-ethoxylation using HCl/MeOH .

- Monitor reaction progress via in-situ IR to detect nitro group reduction intermediates .

Q. How does the electronic effect of the ethoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform computational studies (DFT) to map electron density distribution. The ethoxy group donates electron density via resonance, activating the para-bromo position for Suzuki-Miyaura couplings .

- Experimentally, compare coupling efficiency with Pd catalysts (e.g., Pd(PPh) vs. XPhos Pd G3) using aryl boronic acids. Optimize base (KCO vs. CsCO) and solvent (toluene/EtOH vs. DMF) .

Q. Data Contradiction Analysis

Q. Why might different studies report conflicting yields for Buchwald-Hartwig amination of this compound?

- Root cause : Variability in catalyst loading (e.g., 1–5 mol% Pd), ligand choice (BINAP vs. t-BuXPhos), or amine nucleophile steric effects.

- Resolution : Conduct a Design of Experiments (DoE) to isolate critical factors. Use GC-MS to quantify side products (e.g., dehalogenation or diarylation) .

Q. How to address discrepancies in F NMR chemical shifts for fluoroaniline derivatives?

- Root cause : Solvent polarity (CDCl vs. DMSO-d) or pH-dependent tautomerism.

- Resolution : Standardize solvent systems and pH (e.g., add 1% TFA). Compare shifts with reference compounds (e.g., 4-bromo-3-fluoroaniline at δ -118 ppm ).

Q. Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular formula | CHBrFNO | |

| Average mass | 234.06 g/mol | |

| Melting point (analogue) | 38–42°C (4-bromo-2-fluoroaniline) | |

| F NMR shift | δ -115 to -118 ppm |

Propiedades

IUPAC Name |

4-bromo-2-ethoxy-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMILLZFCLQWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.